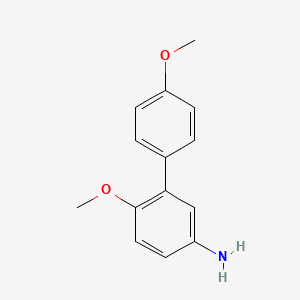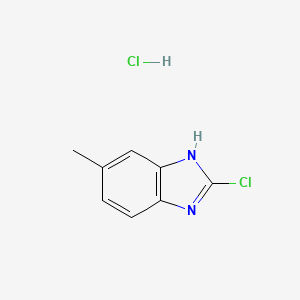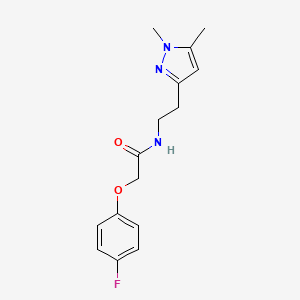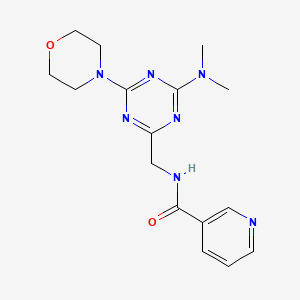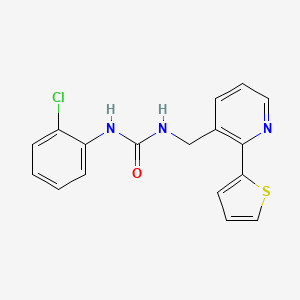
N-piperidin-4-ylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “N-piperidin-4-ylcyclopropanecarboxamide”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “N-piperidin-4-ylcyclopropanecarboxamide” is C9H16N2O . The molecular weight is 168.236 Da .Physical And Chemical Properties Analysis
“N-piperidin-4-ylcyclopropanecarboxamide” is a powder . Its IUPAC name is N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride . The compound has a molecular weight of 204.7 .科学的研究の応用
Imaging and Diagnostics
One prominent application of N-piperidin-4-ylcyclopropanecarboxamide derivatives is in the field of imaging, particularly using positron emission tomography (PET). Studies have explored the use of derivatives like 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for quantifying serotonin 1A receptors in humans. These compounds offer an alternative to traditional PET radioligands due to their resistance to in vivo defluorination, eliminating the need for defluorination inhibitors, despite showing lower distribution volume ratios and greater overestimation bias of area under the curve ratio values compared to other compounds like 18F-FCWAY. This research suggests that while derivatives of N-piperidin-4-ylcyclopropanecarboxamide may not be as favorable as some existing compounds due to lower regional uptake, their resistance to defluorination presents a significant advantage for imaging applications, specifically for 5-HT1A receptor imaging in human studies (Choi et al., 2015).
Therapeutic Research
The derivatives of N-piperidin-4-ylcyclopropanecarboxamide have also been investigated for their therapeutic potential. Compounds such as N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. These analogs exhibit improved PCSK9 potency, ADME (absorption, distribution, metabolism, and excretion) properties, and in vitro safety profiles, making them promising candidates for further development in therapeutic interventions related to cholesterol management and cardiovascular diseases (Londregan et al., 2018).
Anticancer Research
Another significant area of application for N-piperidin-4-ylcyclopropanecarboxamide derivatives is in anticancer research. Novel piperidine derivatives, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities. These compounds demonstrate significant efficacy in blocking blood vessel formation in vivo and exhibit potent anti-angiogenic and cytotoxic effects, suggesting potential as anticancer agents by affecting both angiogenesis and DNA integrity in cancer cells (Kambappa et al., 2017).
Safety and Hazards
作用機序
Target of Action
N-(piperidin-4-yl)cyclopropanecarboxamide primarily targets the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
The interaction of N-(piperidin-4-yl)cyclopropanecarboxamide with its targets results in significant changes. It induces the expression of HIF-1α protein and downstream target gene p21 . This interaction promotes tumor cell apoptosis .
Biochemical Pathways
N-(piperidin-4-yl)cyclopropanecarboxamide affects the HIF-1 pathways . The compound upregulates the expression of cleaved caspase-3, which promotes apoptosis in tumor cells . It also induces the expression of HIF-1α protein and downstream target gene p21 .
Result of Action
The molecular and cellular effects of N-(piperidin-4-yl)cyclopropanecarboxamide’s action include the induction of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting apoptosis in tumor cells .
特性
IUPAC Name |
N-piperidin-4-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIPHMJDAVGBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-piperidin-4-ylcyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B2589672.png)
![methyl 3-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-4-methoxybenzoate](/img/structure/B2589673.png)
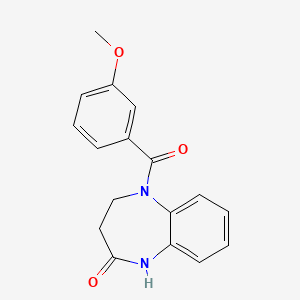
![3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2589675.png)
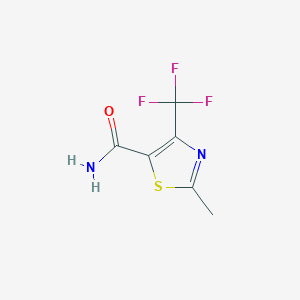
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]but-2-enamide](/img/structure/B2589678.png)
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2589679.png)

